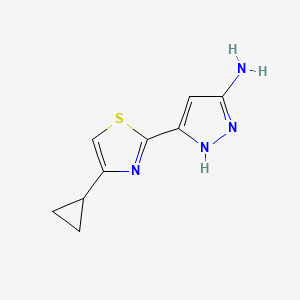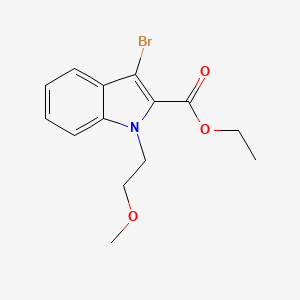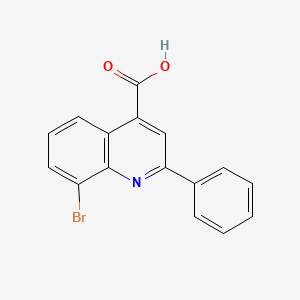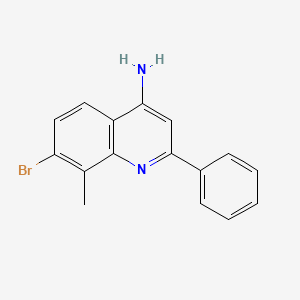![molecular formula C18H24BF3O5 B13718917 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This can be achieved through the reaction of pinacol with boronic acid under specific conditions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Borylation: This reaction involves the formation of carbon-boron bonds, often facilitated by palladium or copper catalysts.
Hydroboration: This reaction adds boron and hydrogen across double or triple bonds in alkenes and alkynes, typically using transition metal catalysts.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by others, often under specific conditions.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and transition metals. The major products formed from these reactions are often boron-containing organic compounds, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of this compound involves its ability to form stable carbon-boron bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of complex organic structures. The pathways involved often include catalytic cycles mediated by transition metals, which enable the efficient formation and transformation of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester include:
Pinacolborane: Another boronic ester used in similar borylation and hydroboration reactions.
Bis(pinacolato)diboron: A compound used in the formation of carbon-boron bonds, often in the presence of palladium catalysts.
Catecholborane: Utilized in hydroboration reactions, similar to pinacolborane.
The uniqueness of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis.
Eigenschaften
Molekularformel |
C18H24BF3O5 |
|---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C18H24BF3O5/c1-15(2,3)25-14(23)12-9-8-11(10-13(12)24-18(20,21)22)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3 |
InChI-Schlüssel |
JGNZGOOQVXOTFT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


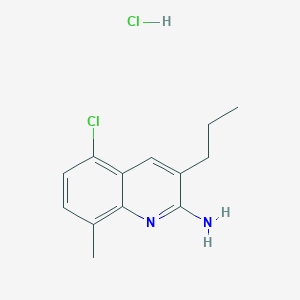
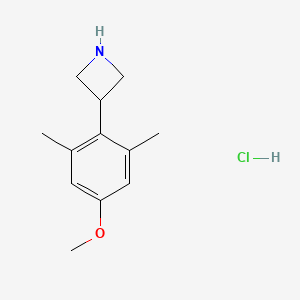
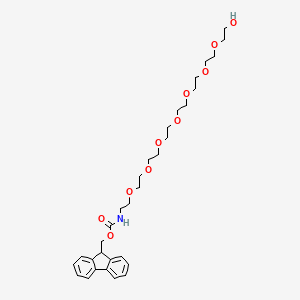
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
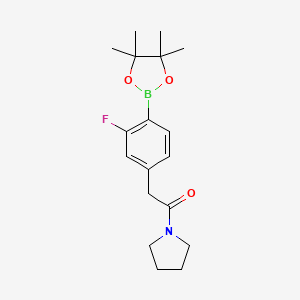
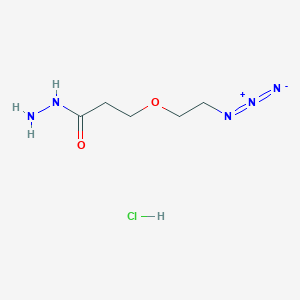
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
